Methyl 5-(but-2-ynyl)-2-furoate

Description

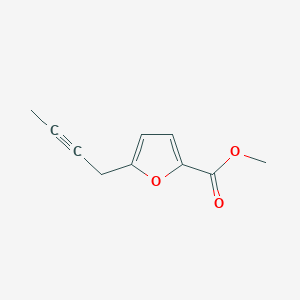

Methyl 5-(but-2-ynyl)-2-furoate is a furan-derived ester featuring a methyl ester group at the 2-position of the furan ring and a but-2-ynyl (alkynyl) substituent at the 5-position. The but-2-ynyl group introduces an electron-deficient alkyne moiety, which may enhance reactivity in click chemistry or polymerization processes. Furan esters are widely studied for their diverse applications, including surfactants (), bioactive compounds (), and intermediates in organic synthesis (). The unique alkyne substituent in this compound likely distinguishes it from other 2-furoates in terms of chemical behavior and functional utility.

Properties

CAS No. |

696664-18-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

methyl 5-but-2-ynylfuran-2-carboxylate |

InChI |

InChI=1S/C10H10O3/c1-3-4-5-8-6-7-9(13-8)10(11)12-2/h6-7H,5H2,1-2H3 |

InChI Key |

FOMBQLJYXFIWFA-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC1=CC=C(O1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(but-2-ynyl)-2-furoate typically involves the esterification of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(but-2-ynyl)-2-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The but-2-ynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Furanones or hydroxylated furan derivatives.

Reduction: Methyl 5-(but-2-ynyl)-2-furanmethanol.

Substitution: Substituted furoates with various functional groups.

Scientific Research Applications

Methyl 5-(but-2-ynyl)-2-furoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-(but-2-ynyl)-2-furoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-ynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable adducts.

Comparison with Similar Compounds

Key Observations:

- Odor Profiles: While this compound’s odor is undocumented, analogs like methyl 2-furoate exhibit “decayed” odors, whereas ethyl 2-furoate has “sweet” and “urinous” notes . The alkyne group may introduce sharper or more pungent characteristics.

Physicochemical Properties

Research Findings and Gaps

- Odor Studies: Ethyl 2-furoate’s intense “sweet” and “urinous” odors contrast with methyl and allyl analogs . This compound’s odor profile remains unstudied but warrants investigation given substituent effects.

- Synthetic Pathways: Butyl 5-(dibutoxymethyl)-2-furoate is synthesized via acid-catalyzed dehydration of alginate . This compound may require alkyne-specific coupling reactions (e.g., Sonogashira).

- Toxicity and Safety: Limited data exist for this compound, but methyl butanoate analogs highlight the need for thorough toxicological evaluation .

Biological Activity

Methyl 5-(but-2-ynyl)-2-furoate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various organic reactions involving furan derivatives. The general synthetic pathway involves the reaction of 5-(but-2-ynyl)-2-furoic acid with methanol in the presence of a catalyst to yield the methyl ester form. The synthesis process is crucial as it can influence the compound's biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of furan compounds have shown IC50 values indicating their effectiveness against HeLa (cervical carcinoma) and HepG2 (liver carcinoma) cells.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | TBD |

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | 62.37 |

The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through various signaling pathways.

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Studies have reported its Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. For example, furan derivatives have shown MIC values as low as 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | TBD |

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.

- Induction of Oxidative Stress : The compound may induce reactive oxygen species (ROS), leading to cell death.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations.

- Antibacterial Testing : In another study, the antibacterial efficacy was tested against clinical isolates of bacteria, demonstrating that this compound significantly inhibited bacterial growth compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.